N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide
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Overview
Description
This compound is likely an organic compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The 2,5-dimethylfuran part of the molecule refers to a furan ring with methyl groups attached to the 2 and 5 positions . The rest of the name describes the other groups attached to the molecule, including a 4-fluoro-2-methylbenzenesulfonamide group, which consists of a benzene ring with a fluorine atom, a methyl group, and a sulfonamide group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan ring, the introduction of the methyl groups, and the attachment of the benzenesulfonamide group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the aromatic rings and the various functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the aromatic rings and the various functional groups could make it reactive towards certain reagents .Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4S/c1-10-8-13(17)4-5-16(10)23(20,21)18-7-6-15(19)14-9-11(2)22-12(14)3/h4-5,8-9,15,18-19H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHOJSYHJRYDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=C(C=C(C=C2)F)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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